molecular formula C7H14N2O2 B13080445 2-(4-Aminopiperidin-4-yl)acetic acid CAS No. 933727-37-8

2-(4-Aminopiperidin-4-yl)acetic acid

Cat. No.: B13080445
CAS No.: 933727-37-8
M. Wt: 158.20 g/mol
InChI Key: RYPZAKWOLNJEHN-UHFFFAOYSA-N
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Description

2-(4-Aminopiperidin-4-yl)acetic acid is a chemical compound with the molecular formula C7H14N2O2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminopiperidin-4-yl)acetic acid typically involves the cyclization of amino alcohols. One common method is the chlorination of amino alcohols using thionyl chloride (SOCl2), which obviates the need for classical N-protection/O-activation/cyclization/deprotection sequences . This method is efficient and provides a straightforward route to the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of continuous flow processes, are likely applied to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminopiperidin-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form piperidine derivatives with different substitution patterns.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted piperidine derivatives, which can have significant pharmacological activities .

Mechanism of Action

The mechanism of action of 2-(4-Aminopiperidin-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved include binding to active sites, altering enzyme activity, and modulating receptor functions .

Properties

CAS No.

933727-37-8

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

2-(4-aminopiperidin-4-yl)acetic acid

InChI

InChI=1S/C7H14N2O2/c8-7(5-6(10)11)1-3-9-4-2-7/h9H,1-5,8H2,(H,10,11)

InChI Key

RYPZAKWOLNJEHN-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(CC(=O)O)N

Origin of Product

United States

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